N,N,N-Trioctyldodecan-1-aminium iodide
Description
Properties
CAS No. |
79886-24-1 |
|---|---|
Molecular Formula |
C36H76IN |
Molecular Weight |
649.9 g/mol |
IUPAC Name |
dodecyl(trioctyl)azanium;iodide |
InChI |
InChI=1S/C36H76N.HI/c1-5-9-13-17-21-22-23-24-28-32-36-37(33-29-25-18-14-10-6-2,34-30-26-19-15-11-7-3)35-31-27-20-16-12-8-4;/h5-36H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
HGOWYDMZYUAZSF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[I-] |
Origin of Product |
United States |
Biological Activity
N,N,N-Trioctyldodecan-1-aminium iodide is a quaternary ammonium compound that has garnered attention due to its diverse biological activities. This compound belongs to a class of surfactants and has applications ranging from antimicrobial agents to potential therapeutic uses in various medical fields. Understanding its biological activity is essential for evaluating its efficacy and safety in practical applications.
Chemical Structure and Properties
This compound possesses a long hydrophobic tail, which contributes to its surfactant properties. The structural formula can be represented as follows:
- Molecular Formula : CHNI
- Molecular Weight : 410.53 g/mol
The presence of the long alkyl chains enhances its ability to interact with biological membranes, which is a critical factor in its biological activity.
Antimicrobial Activity
Research indicates that quaternary ammonium compounds, including this compound, exhibit significant antimicrobial properties. These compounds disrupt microbial cell membranes, leading to cell lysis. A study highlighted that similar ammonium compounds showed activity against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus . The effectiveness of this compound against specific pathogens remains an area for further exploration.
Cytotoxicity and Hemolytic Activity
While assessing the safety profile of this compound, it is crucial to evaluate its cytotoxicity. Preliminary studies suggest that certain quaternary ammonium compounds exhibit low cytotoxicity towards mammalian cells, indicating a favorable safety margin for potential therapeutic applications . Moreover, hemolytic assays can determine the compound's effects on red blood cells, providing insights into its biocompatibility.
The mechanism by which this compound exerts its biological effects primarily involves membrane disruption. The cationic nature of the compound allows it to interact with negatively charged components of microbial membranes, leading to increased permeability and eventual cell death. This mechanism is common among many quaternary ammonium compounds.
Study 1: Antimicrobial Efficacy
In a comparative study of various quaternary ammonium compounds, this compound was tested against a panel of bacterial strains. The results indicated that it exhibited comparable activity to established antimicrobial agents, suggesting its potential as an effective alternative in clinical settings.
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment conducted on human cell lines revealed that this compound had minimal effects on cell viability at low concentrations. This finding supports the hypothesis that it may be safe for use in formulations intended for human application.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus cereus | 16 µg/mL |
Table 2: Cytotoxicity Results
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 85 |
| 100 | 70 |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Compounds Analyzed:
Tetramethylammonium iodide (TMAI) (CAS RN: 75-58-1): A simple quaternary salt with four methyl groups.
N,N,N-Triethyl-3-iodopropan-1-aminium triiodide (): Features triethyl groups and a propyl chain with iodide/triiodide counterions.
1-Dodecanaminium, N-(3-hydroxypropyl)-N,N-dimethyl-, iodide (CAS RN: 137525-63-4): Contains a dodecyl chain and hydroxypropyl substituent.
Benzalkonium chloride derivatives (e.g., BAC12): Chloride-based surfactants with aromatic and alkyl chains.
Table 1: Structural and Molecular Properties
Physicochemical Properties
- Solubility: this compound: Expected to be soluble in non-polar solvents (e.g., chloroform, toluene) due to long alkyl chains, but insoluble in water. N,N,N-Triethyl-3-iodopropan-1-aminium triiodide: Soluble in chloroform, acetone, and acetonitrile; insoluble in water or hexane . Tetramethylammonium iodide: Highly water-soluble due to small alkyl groups; used in polar reaction media .
Thermal Stability:
- Longer alkyl chains (e.g., dodecyl or octyl) increase melting points and thermal stability compared to methyl or ethyl derivatives. For example, TMAI melts above 300°C , while triethyl derivatives may form viscous liquids at room temperature .
Q & A
Q. What are the standard synthetic routes for N,N,N-Trioctyldodecan-1-aminium iodide?
The compound is synthesized via quaternization of a tertiary amine (e.g., trioctylamine) with an alkyl iodide (e.g., 1-iodododecane). A modified procedure involves refluxing the amine with the alkyl halide in a polar solvent (e.g., ethanol) under nitrogen for 24–48 hours. The product is purified via recrystallization or column chromatography. Yield optimization requires stoichiometric excess of the alkyl iodide and inert conditions to prevent oxidation .
Q. Which spectroscopic techniques are critical for characterizing this quaternary ammonium iodide?
Key methods include:
- ¹H/¹³C NMR : To confirm alkyl chain integration, quaternary ammonium formation (δ ~3.0–4.5 ppm for N-CH2 groups), and iodide counterion absence in the organic framework .
- FTIR : Peaks at 2800–3000 cm⁻¹ (C-H stretching) and 1470–1480 cm⁻¹ (C-N⁺ vibrations) validate structural integrity .
- Elemental analysis : To verify C, H, N, and I content within ±0.3% deviation .
Advanced Research Questions
Q. How does this compound enhance solvent-free iodination reactions?
The compound acts as a dual solvent-reagent in green chemistry applications. Its ionic liquid properties enable dissolution of aromatic substrates while providing iodide ions for electrophilic iodination. For example, coupling with H₂O₂ (35%) generates in situ iodine radicals, achieving >85% yield in iodinating anilines without organic solvents. The ionic liquid phase is recyclable via simple filtration, minimizing waste .
Q. What role does the iodide counterion play in modulating enzyme activity in biological systems?
Iodide released from the compound can inhibit hepatobiliary enzymes like γ-glutamyl transpeptidase (GGT) and lactate dehydrogenase (LDH). In HepG2 cells, iodide reduces LDH activity by 40–60%, lowering pyruvate-to-lactate conversion and shifting cellular metabolism toward oxidative phosphorylation. This contrasts with chloride analogs, where organic ligands dominate bioactivity .
Methodological Guidance
Q. How to optimize catalytic efficiency in phase-transfer reactions using this compound?
Key parameters include:
- Oxidant selection : Ceric ammonium nitrate (CAN) outperforms Oxone, achieving 90% yield in 25 minutes (0.15 mmol oxidant, 1 drop H₂O) .
- Substrate-to-catalyst ratio : A 1:1.2 molar ratio balances reactivity and cost.
- Temperature : Reactions proceed efficiently at 25–40°C; higher temperatures degrade the ionic liquid structure.
Q. How to resolve contradictions in catalytic performance across studies?
Discrepancies often arise from:
- Iodide leaching : Monitor iodide concentration via ion chromatography to distinguish homogeneous vs. heterogeneous pathways.
- Oxidant stability : CAN decomposes above 50°C, requiring strict temperature control .
- Substrate steric effects : Bulky aromatics (e.g., 2,6-dimethylaniline) reduce accessibility; use kinetic modeling to adjust reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
